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Compound of Interest

Compound Name: 8-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B168984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic

compound 8-Methoxyimidazo[1,2-a]pyridine. While a complete experimental dataset is not

readily available in public literature, this document compiles predicted spectroscopic

information based on the analysis of structurally related compounds. It also includes

comprehensive, generalized experimental protocols for the acquisition of Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to the

imidazo[1,2-a]pyridine class of molecules.

Core Molecular Properties
8-Methoxyimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine bicyclic ring

system, which is a prominent scaffold in medicinal chemistry.

Property Value Source

Chemical Formula C₈H₈N₂O [1]

Molecular Weight 148.16 g/mol [1]

Structure

Figure 1: Chemical Structure of

8-Methoxyimidazo[1,2-

a]pyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b168984?utm_src=pdf-interest
https://www.benchchem.com/product/b168984?utm_src=pdf-body
https://www.benchchem.com/product/b168984?utm_src=pdf-body
https://www.cookechem.com/Detail/BD9539931.htm
https://www.cookechem.com/Detail/BD9539931.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 8-Methoxyimidazo[1,2-
a]pyridine. These predictions are derived from the analysis of spectral data for closely related

imidazo[1,2-a]pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
The predicted proton NMR chemical shifts are influenced by the electron-donating methoxy

group at the 8-position, which is expected to cause an upfield shift (to lower ppm values) of the

protons on the pyridine ring, particularly the adjacent H-7.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 7.5 - 7.7 s -

H-3 7.2 - 7.4 s -

H-5 7.9 - 8.1 d ~ 7.0

H-6 6.7 - 6.9 t ~ 7.0

H-7 6.6 - 6.8 d ~ 7.0

-OCH₃ 3.9 - 4.1 s -

Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon NMR chemical shifts are also affected by the substituent. The carbon atom directly

attached to the methoxy group (C-8) is expected to show a significant downfield shift.
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 125 - 130

C-3 110 - 115

C-5 120 - 125

C-6 112 - 117

C-7 100 - 105

C-8 150 - 155

C-9 (bridgehead) 140 - 145

-OCH₃ 55 - 60

Table 3: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the

aromatic rings and the methoxy functional group.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H stretch Aromatic

2950 - 2850 C-H stretch -OCH₃

1640 - 1580 C=C and C=N stretch Imidazo[1,2-a]pyridine ring

1250 - 1200 C-O-C stretch (asymmetric) Aryl ether

1050 - 1000 C-O-C stretch (symmetric) Aryl ether

850 - 750 C-H out-of-plane bend Aromatic

Table 4: Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely acquired via electrospray ionization (ESI), would be expected to

show a prominent molecular ion peak.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

149.07 [M+H]⁺ (protonated molecule)

148.06 [M]⁺ (molecular ion)

133.04 [M-CH₃]⁺ (loss of a methyl group)

119.05 [M-CHO]⁺ (loss of a formyl group)

105.04 [M-CH₃-CO]⁺ (loss of methyl and carbonyl)

Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic

analysis of imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure by analyzing the chemical environment of the

hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the 8-Methoxyimidazo[1,2-
a]pyridine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal

standard for chemical shift referencing (0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation

delay of 1-5 seconds.

Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each carbon atom. A larger number of
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scans is typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.
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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation:

Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a thin, transparent pellet using a hydraulic press.

Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample compartment (or pure KBr pellet) should be

recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

corresponding functional groups and vibrational modes.
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Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural

information from fragmentation patterns.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL).

Instrumentation: Use a mass spectrometer, such as an Electrospray Ionization Time-of-Flight

(ESI-TOF) or a Quadrupole mass spectrometer.

Data Acquisition:

Introduce the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.
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If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Determine the mass of the molecular ion to confirm the molecular weight.

For high-resolution mass spectrometry (HRMS), calculate the elemental formula from the

accurate mass measurement.

Analyze the fragmentation pattern to deduce structural features of the molecule.
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Caption: Workflow for Mass Spectrometry Analysis.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 8-Methoxyimidazo[1,2-a]pyridine and the methodologies for their experimental

determination. The provided predicted data serves as a valuable reference for researchers

working with this compound, aiding in its identification and characterization. For definitive

structural confirmation, it is recommended to acquire experimental spectroscopic data and

compare it with the predictions outlined in this document.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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